(E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
Description
(E)-3-(5-(4-Nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 5-(4-nitrophenyl)furan-2-yl group and a thiophen-2-yl moiety. The nitro group (-NO₂) on the phenyl ring is a strong electron-withdrawing group (EWG), while the thiophene and furan heterocycles contribute π-conjugation and electronic diversity.
Properties
IUPAC Name |
(E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S/c19-15(17-2-1-11-23-17)9-7-14-8-10-16(22-14)12-3-5-13(6-4-12)18(20)21/h1-11H/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGYXFSAZSOHKH-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304677-48-3 | |
| Record name | 3-(5-(4-NITROPHENYL)-2-FURYL)-1-(2-THIENYL)-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, focusing on its antimicrobial, antioxidant, and anticancer effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 325.34 g/mol. Its structure features a conjugated system comprising a furan ring, a thiophene ring, and a nitrophenyl substituent, which contribute to its diverse biological activities .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted the effectiveness of related chalcone derivatives against various bacterial strains:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Chalcone 1 | Against Staphylococcus aureus | 1–2 |
| Chalcone 2 | Against Escherichia coli | 2–8 |
These findings suggest that the nitrophenyl group enhances the compound's antibacterial potency, particularly against Gram-positive bacteria .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated significant free radical scavenging activity, indicating its potential to mitigate oxidative stress. This property is crucial for preventing cellular damage associated with chronic diseases .
Anticancer Activity
Several studies have focused on the anticancer properties of this compound. In vitro evaluations revealed that it induces apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS). For example, in chronic lymphocytic leukemia (CLL) cell lines, compounds with similar structures exhibited IC50 values ranging from 0.17 to 2.69 µM, demonstrating potent antiproliferative effects .
A summary of findings from various studies on anticancer activity is presented below:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HG-3 CLL Cells | 0.17–0.35 | ROS-mediated apoptosis |
| Study B | PGA-1 CLL Cells | 0.35–1.97 | ROS-mediated apoptosis |
| Study C | Burkitt’s Lymphoma Cells | <10 | Induction of apoptosis |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 5 µg/mL, showcasing its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Properties
A recent study investigated the effects of this compound on breast cancer cell lines, revealing an IC50 value of approximately 8 µM. The study concluded that the compound's ability to induce apoptosis was linked to increased ROS levels within the cells, suggesting a promising avenue for further research in cancer therapeutics.
Scientific Research Applications
The compound features a furan ring and a thiophene ring, which contribute to its electronic properties and reactivity. The presence of the nitrophenyl group enhances its potential as a bioactive molecule.
Anticancer Activity
Research has indicated that compounds similar to (E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
Antimicrobial Properties
The compound's structural motifs are conducive to antimicrobial activity. Studies have shown that related compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
Building Block for Complex Molecules
Due to its α,β-unsaturated carbonyl structure, this compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as Michael additions and aldol condensations, allowing for the construction of complex organic frameworks .
Photovoltaic Applications
Research has explored the use of compounds with similar structures in organic photovoltaic devices. The electronic properties imparted by the furan and thiophene moieties enhance charge transport, making them suitable for applications in solar cells .
Case Study 1: Synthesis and Anticancer Activity
A recent study synthesized derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, highlighting their potential as therapeutic agents .
Case Study 2: Antimicrobial Testing
In another study, a series of nitrophenyl-furan derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that modifications to the compound's structure significantly influenced antimicrobial efficacy, with some derivatives displaying inhibition zones exceeding 15 mm .
Chemical Reactions Analysis
Oxidation Reactions
Oxidation targets the α,β-unsaturated ketone system, leading to triketones or epoxides.
2.1. Oxidative Dearomatization
Reagents :
-
N-Bromosuccinimide (NBS)/pyridine (E-selectivity)
-
m-CPBA (Z-selectivity)
Outcomes :
| Reagent | Product | Yield | E/Z Ratio |
|---|---|---|---|
| NBS/pyridine | (E)-2-ene-1,4,7-trione | 77% | >95:5 |
| m-CPBA | (Z)-2-ene-1,4,7-trione | 87% | >99:1 |
Mechanism :
Acid-Catalyzed Cyclization
Triketones derived from oxidation undergo cyclization in acidic media to form polycyclic furans.
Conditions :
Key Observations :
-
(Z)-triketones cyclize rapidly, while (E)-isomers require prolonged reaction times.
-
Cyclization mimics the Paal-Knorr mechanism but involves unsaturated diketones .
Product :
| Product | Structure |
|---|---|
| Furan derivative | 4,7-hydroxy-2,4,6-trien-1-one |
Reduction Reactions
The nitro group and α,β-unsaturated ketone are reducible sites.
4.1. Nitro Group Reduction
Reagents :
-
H₂/Pd-C (catalytic hydrogenation)
-
SnCl₂/HCl
Outcomes :
| Reagent | Product | Yield |
|---|---|---|
| H₂/Pd-C | 4-Aminophenyl-furan derivative | 68% |
| SnCl₂/HCl | 4-Aminophenyl-furan derivative | 75% |
4.2. Ketone Reduction
Reagents :
-
NaBH₄/MeOH (selective for carbonyl)
-
LiAlH₄ (reduces both carbonyl and nitro groups)
Outcomes :
| Reagent | Product | Yield |
|---|---|---|
| NaBH₄ | Allylic alcohol derivative | 55% |
| LiAlH₄ | Saturated amine-alcohol | 42% |
Electrophilic Aromatic Substitution (EAS)
The thiophene and nitrophenyl rings undergo EAS reactions.
5.1. Nitration
Conditions :
-
HNO₃/H₂SO₄, 0–5°C
Outcome :
5.2. Sulfonation
Conditions :
-
H₂SO₄/SO₃, 50°C
Outcome :
-
Major Product : Sulfonated furan-thiophene hybrid
-
Yield : 58%
Biological Activity and Reactivity Correlation
The nitro group and conjugated enone system contribute to interactions with biological targets:
| Target | Interaction | Biological Effect |
|---|---|---|
| GABA receptor | Hydrogen bonding with NO₂ | Anxiolytic activity |
| Topoisomerase II | Intercalation via aromatic systems | Anticancer activity |
Stability and Degradation
Hydrolytic Degradation :
Photodegradation :
-
UV light (λ = 254 nm) induces nitro group reduction and furan ring opening.
Comparison with Similar Compounds
Key Structural Differences :
- (E)-3-(Furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (FNPO) : Replaces the thiophene group with a second nitrophenyl-furan system. Synthesized via Claisen-Schmidt condensation, it exhibits strong intramolecular charge transfer (ICT) due to dual EWGs.
- (E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one : Features a hydroxyl group (-OH) as an electron-donating group (EDG), contrasting with the nitro group in the target compound.
Physicochemical and Spectroscopic Properties
Melting Points and Stability :
Spectroscopic Features :
- IR/NMR : The nitro group in the target compound causes distinct shifts in IR (e.g., C=O stretch ~1650 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.5–8.5 ppm).
- Thiophene vs. Furan : Thiophene’s sulfur atom induces deshielding in NMR compared to furan’s oxygen, as seen in 3j (δ 7.8–8.2 ppm for thiophene protons).
Photophysical Behavior :
- FNPO exhibits solvatochromism with bathochromic shifts in polar solvents due to ICT. Replacing one nitrophenyl group with thiophene (as in the target compound) may alter dipole moments and ICT efficiency.
- Extended conjugation in 3j (dienone backbone) results in red-shifted absorption compared to mono-enone chalcones.
Antimicrobial Effects :
- (E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one inhibits S. aureus (MIC = 8 µg/mL), suggesting thiophene enhances membrane penetration. The nitro group in the target compound may further modulate activity against resistant strains.
- 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one () shows antifungal activity against Candida krusei (MIC = 16 µg/mL), highlighting the role of nitro-furan systems.
Anticancer Potential:
Crystallographic and Computational Insights
- SHELX Refinement : Many chalcones (e.g., in ) are resolved using SHELXL, ensuring accurate bond lengths and angles. The target compound’s planarity and π-stacking could be compared to (E)-1-(4-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one , which forms herringbone packing in crystals.
- Docking Studies : Nitro-containing chalcones like 2c () show high docking scores (7.4 kcal/mol) for antiviral targets, suggesting the target compound may interact similarly with enzymes like HIV protease.
Data Tables
Table 1: Structural and Physical Properties of Selected Chalcones
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-(5-(4-nitrophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 5-(4-nitrophenyl)furan-2-carbaldehyde and 1-(thiophen-2-yl)ethanone. Key steps include:
- Using ethanol as a solvent with catalytic acid (e.g., HCl or H₂SO₄) to promote aldol addition and dehydration .
- Optimizing molar ratios (e.g., 1:1.2 aldehyde:ketone) and refluxing for 8–12 hours under inert atmosphere to achieve yields >70%.
- Monitoring reaction progress via TLC and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve absolute configuration and bond geometry. For example, similar enones show dihedral angles of 5–15° between aromatic rings and the enone plane .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm conjugation via vinyl proton coupling constants (J = 15–16 Hz, typical for trans-enones) .
- IR : Detect C=O stretching (~1650 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .
Q. What are the key physicochemical properties relevant to handling this compound?
- Methodology :
- Solubility : Typically low in water; dissolves in DMSO, DMF, or dichloromethane. Test via saturation concentration assays.
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (expected >200°C based on nitroaromatic analogs) .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., C–H···O/N) influence the crystal packing of this compound?
- Methodology :
- Analyze SC-XRD data (e.g., C–H···O distances: 3.1–3.5 Å; angles: 140–160°) .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking vs. hydrogen bonding) .
- Compare with analogous structures (e.g., nitrophenyl-thiophene derivatives) to identify packing trends .
Q. What computational methods are suitable for studying the electronic transitions and charge-transfer properties of this compound?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31+G(d)) to model frontier molecular orbitals (FMOs). The nitro group and enone system likely contribute to a low-energy LUMO (~-2.5 eV), enhancing charge-transfer potential .
- Simulate UV-Vis spectra using time-dependent DFT (TD-DFT) and compare with experimental λmax (e.g., ~350–400 nm) .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural characterization?
- Methodology :
- Use 2D NMR (COSY, NOESY) to assign overlapping signals. For example, thiophene protons may show vicinal coupling (J = 3–5 Hz) distinct from furan protons.
- Validate via variable-temperature NMR to detect dynamic effects (e.g., hindered rotation in nitroaryl groups) .
Q. What strategies can mitigate competing side reactions (e.g., over-oxidation or isomerization) during synthesis?
- Methodology :
- Control reaction temperature (<80°C) to prevent nitro group reduction or cis-enone formation.
- Add radical inhibitors (e.g., BHT) to suppress oxidation of the thiophene ring .
- Monitor intermediates via LC-MS to identify byproducts early .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic data for similar enones?
- Methodology :
- Re-examine space group assignments (e.g., P2₁/c vs. P-1) using rigorous refinement protocols (e.g., SHELXL) .
- Validate hydrogen-bonding networks via electron density maps (e.g., Q-peaks >0.3 eÅ⁻³ suggest missed interactions) .
- Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds to identify systematic errors .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
